CID 71355310

Description

Based on contextual references, it may belong to a class of natural or synthetic compounds analyzed via chromatographic or mass spectrometric techniques. For instance, highlights the use of GC-MS and vacuum distillation to characterize compounds like CID (PubChem identifier) within essential oil fractions, suggesting CID 71355310 could be a terpenoid or related metabolite . However, explicit structural details, such as molecular formula or functional groups, are absent in the evidence, necessitating cautious interpretation.

Properties

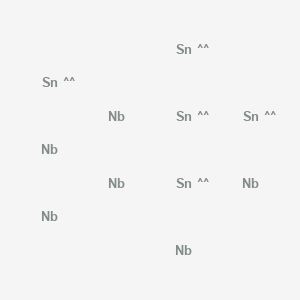

Molecular Formula |

Nb6Sn5 |

|---|---|

Molecular Weight |

1151.0 g/mol |

InChI |

InChI=1S/6Nb.5Sn |

InChI Key |

ZUPVOFDHBVYKNO-UHFFFAOYSA-N |

Canonical SMILES |

[Nb].[Nb].[Nb].[Nb].[Nb].[Nb].[Sn].[Sn].[Sn].[Sn].[Sn] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71355310 involves several synthetic routes and reaction conditions. One common method includes the use of 5-bromoindole as an initial raw material. The synthetic process involves a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

CID 71355310 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

CID 71355310 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71355310 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on CID 71355310 are sparse, comparisons can be drawn to structurally or functionally analogous compounds described in the evidence. Below is a synthesis of relevant findings:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Insights

- Oscillatoxin Derivatives : this compound may share macrocyclic or polyketide features with oscillatoxins (e.g., CID 101283546), which exhibit cytotoxic properties . However, oscillatoxins are distinguished by their methyl ester and lactone rings, which are absent in this compound’s inferred profile.

- Nitroindole Derivatives: Compounds like CAS 51310-54-4 (similar molecular weight range) highlight the role of trifluoromethyl and nitro groups in enhancing metabolic stability and enzyme inhibition .

- Benzimidazole Analogues : While structurally distinct, synthetic intermediates like CAS 1761-61-1 demonstrate the utility of halogenated aromatic systems in drug development, a feature that could be relevant if this compound contains similar motifs .

Analytical Techniques

- GC-MS vs. LC-MS : this compound was identified via GC-MS (), implying volatility and thermal stability, unlike oscillatoxins, which require LC-MS/MS due to their larger size and polarity .

- Source-In CID in MS : emphasizes collision-induced dissociation (CID) in structural elucidation, a technique likely applied to this compound for fragmentation pattern analysis .

Recommendations for Future Studies

Structural Elucidation : Employ high-resolution MS and NMR to resolve this compound’s structure.

Bioactivity Screening : Test against targets relevant to oscillatoxins (e.g., cancer cell lines) or enzyme systems (e.g., CYP isoforms).

Synthetic Optimization : Adapt methods from CAS 345310-98-7 (amide synthesis) or CAS 106312-36-1 (fluorinated intermediates) for scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.